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Compound of Interest

Compound Name: IMM-01

Cat. No.: B608080 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the clinical trial data for IMM-01 (timdarpacept) as

a monotherapy and in combination with other agents. IMM-01 is a novel recombinant human

signal regulatory protein α (SIRPα)-Fc fusion protein designed to block the CD47-SIRPα "don't

eat me" signal, thereby activating macrophages to eliminate tumor cells. The following sections

present a comprehensive overview of the available clinical trial data, experimental

methodologies, and the underlying signaling pathway.

Quantitative Data Summary
The clinical trial results for IMM-01 monotherapy and combination therapy are summarized in

the tables below for easy comparison.

Table 1: IMM-01 Monotherapy for Relapsed or Refractory Lymphoma (Phase I)
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Parameter Value

Clinical Trial Identifier ChiCTR1900024904

Patient Population
14 patients with relapsed or refractory

lymphoma

Dose Escalation Cohorts 0.003, 0.01, 0.05, 0.15, 0.5, and 1.0 mg/kg

Maximum Tolerated Dose Not reached up to 1.0 mg/kg

Dose-Limiting Toxicities (DLTs) None observed up to 1.0 mg/kg

Serious Adverse Events (SAEs)

One reported (Grade 2 increased amylase and

Grade 3 increased lipase), attributed to disease

progression

Efficacy

Promising anti-tumor activity observed up to 1.0

mg/kg. One patient with angioimmunoblastic T-

cell lymphoma (AITL) achieved stable disease

(SD) with tumor shrinkage at the 1.0 mg/kg

dose.[1]

Pharmacokinetics

Terminal half-life: 53.8 to 73.3 hours. Non-linear

increases in AUC and Cmax between 0.05

mg/kg and 0.5 mg/kg.[1]

Table 2: IMM-01 in Combination with Tislelizumab for Classical Hodgkin Lymphoma (cHL)

Refractory to Anti-PD-1 Treatment (Phase II)
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Parameter Value

Clinical Trial Identifier NCT05833984

Patient Population

33 patients with relapsed or refractory classical

Hodgkin lymphoma who have failed prior anti-

PD-1 treatment

Treatment Regimen
IMM-01 (2.0 mg/kg weekly) + Tislelizumab (200

mg every 3 weeks)

Objective Response Rate (ORR) 65.6% (21/32 evaluable patients)

Complete Response (CR) Rate 18.8% (6/32 evaluable patients)

Disease Control Rate (DCR) 93.8% (30/32 evaluable patients)

Median Time to Response (TTR) 1.6 months

Progression-Free Survival (PFS) Rate 84.5% at 3 months, 68.7% at 6 months

Duration of Response (DoR) Rate 92.9% at 3 months, 60.8% at 6 months

Grade ≥3 Treatment-Related Adverse Events

(TRAEs)

Occurred in 45.5% of patients. Most common

were decreased lymphocyte count (30.3%),

decreased white blood cell count (12.1%),

decreased platelet count (12.1%), and

decreased neutrophil count (12.1%). No

hemolytic anemia was reported.

Treatment-Related Serious Adverse Events

(SAEs)
12.1% (4 patients)

Table 3: IMM-01 in Combination with Tislelizumab for Advanced Solid Tumors (Phase Ib/II)
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Parameter Value

Clinical Trial Identifier chictr20220791

Patient Population

14 patients with advanced solid tumors

(including NSCLC, SCLC, ESCC, CRC, HCC,

melanoma, and cervical carcinoma)

Prior Treatment
92.9% had received previous anti-PD-1/L1

treatment

Treatment Regimen
IMM-01 (1.0, 1.5, or 2.0 mg/kg weekly) +

Tislelizumab (200 mg every 3 weeks)

Recommended Phase 2 Dose (RP2D) of IMM-

01
2.0 mg/kg

Efficacy

1 confirmed Partial Response (PR) and 3 Stable

Disease (SD). The patient with PR was a

heavily pre-treated NSCLC patient resistant to

anti-PD-1 therapy.

Grade 3-4 Treatment-Related Adverse Events

(TRAEs)

Decreased lymphocyte count (21.4%),

decreased white blood cell count (14.3%),

decreased platelet count (14.3%), increased

blood creatine phosphokinase MB (7.1%),

increased blood pressure (7.1%), and anemia

(7.1%).

Treatment-Related Serious Adverse Events

(SAEs)
14.3% (2 patients with decreased platelet count)

Experimental Protocols
IMM-01 Monotherapy in Relapsed or Refractory
Lymphoma (ChiCTR1900024904)
This was a first-in-human, open-label, dose-escalation Phase I study. The primary objectives

were to evaluate the safety and tolerability of IMM-01 and to determine the maximum tolerated

dose (MTD) and recommended Phase 2 dose (RP2D).
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Study Design: The trial employed a standard 3+3 dose-escalation design.

Patient Population: Patients with relapsed or refractory lymphoma who had failed standard

therapies were enrolled.

Dosing Regimen: IMM-01 was administered intravenously once weekly for four weeks,

followed by a one-week rest period, constituting one cycle.[1]

Tumor Response Assessment: Tumor responses were evaluated according to the Lugano

Classification 2014.[1]
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Fig. 1: Workflow for the Phase I IMM-01 Monotherapy Trial.
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IMM-01 and Tislelizumab Combination Therapy
(NCT05833984 & chictr20220791)
These were open-label, multicenter, Phase Ib/II studies evaluating the safety, tolerability, and

preliminary efficacy of IMM-01 in combination with the anti-PD-1 antibody tislelizumab.

Study Design: The studies consisted of a dose-escalation phase (Phase Ib) following a

standard 3+3 design to determine the RP2D of IMM-01, followed by a dose-expansion phase

(Phase II) to further evaluate efficacy and safety in specific tumor cohorts.

Patient Population: Patients with advanced solid tumors or classical Hodgkin lymphoma who

had failed prior standard treatments, including anti-PD-1/L1 therapy, were enrolled.

Dosing Regimen: In the combination setting, IMM-01 was administered intravenously once a

week, while tislelizumab was administered intravenously once every three weeks.

Primary Endpoints: The primary endpoint for the Phase Ib portion was safety and tolerability,

while the primary endpoint for the Phase II portion was the objective response rate (ORR).
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Fig. 2: Workflow for the Phase Ib/II IMM-01 Combination Therapy Trial.
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IMM-01 exerts its anti-tumor effect by targeting the CD47-SIRPα signaling pathway, a key

immune checkpoint for the innate immune system.

"Don't Eat Me" Signal: Cancer cells often overexpress CD47 on their surface. When CD47

binds to SIRPα on macrophages, it initiates a signaling cascade that inhibits phagocytosis,

thus allowing the cancer cells to evade the immune system.[2]

IMM-01 Mechanism of Action: IMM-01, a SIRPα-Fc fusion protein, competitively binds to

CD47 on tumor cells, effectively blocking the interaction between CD47 and SIRPα on

macrophages. This blockade removes the inhibitory "don't eat me" signal.

"Eat Me" Signal and Immune Activation: The Fc portion of IMM-01 can engage with Fcγ

receptors on macrophages, further activating them and promoting phagocytosis of the tumor

cell. This process can also lead to the presentation of tumor antigens to T cells, thereby

bridging innate and adaptive immunity and potentially converting immunologically "cold"

tumors into "hot" tumors that are more responsive to other immunotherapies like anti-PD-1

antibodies.[2][3] Preclinical studies have shown a strong synergistic effect when IMM-01 is

combined with a PD-1 antibody.[3]
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Fig. 3: IMM-01 Mechanism of Action on the CD47-SIRPα Signaling Pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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